molecular formula C21H12O2 B14442003 Benzo(a)pyrene-1,6-dione, 7-methyl- CAS No. 79418-85-2

Benzo(a)pyrene-1,6-dione, 7-methyl-

Cat. No.: B14442003
CAS No.: 79418-85-2
M. Wt: 296.3 g/mol
InChI Key: HLHRRFLJLRNTBE-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-1,6-dione, 7-methyl- is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Benzo[a]pyrene and its derivatives are known for their complex structures and diverse chemical properties, making them valuable in scientific research.

Preparation Methods

The synthesis of benzo(a)pyrene-1,6-dione, 7-methyl- typically involves several steps, including reduction, dehydration, and dehydrogenation of precursor compounds. One common method involves the cyclization of biphenyl intermediates, followed by transannular ring closures . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Benzo(a)pyrene-1,6-dione, 7-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include various oxidized and reduced derivatives of benzo[a]pyrene.

Comparison with Similar Compounds

Benzo(a)pyrene-1,6-dione, 7-methyl- is unique compared to other similar compounds due to its specific substitution pattern and chemical properties. Similar compounds include:

These compounds share similar structural features but differ in their chemical reactivity and biological effects.

Properties

CAS No.

79418-85-2

Molecular Formula

C21H12O2

Molecular Weight

296.3 g/mol

IUPAC Name

7-methylbenzo[b]pyrene-1,6-dione

InChI

InChI=1S/C21H12O2/c1-11-3-2-4-13-14-8-9-15-17(22)10-6-12-5-7-16(20(14)19(12)15)21(23)18(11)13/h2-10H,1H3

InChI Key

HLHRRFLJLRNTBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5

Origin of Product

United States

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